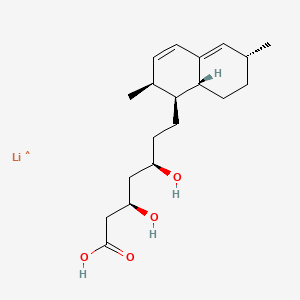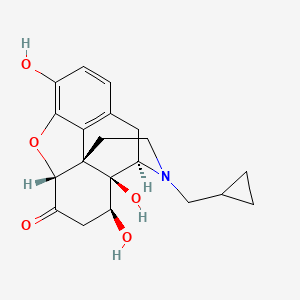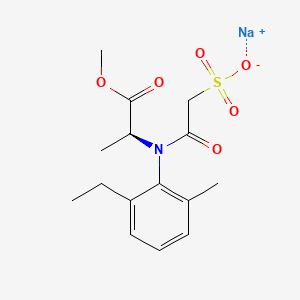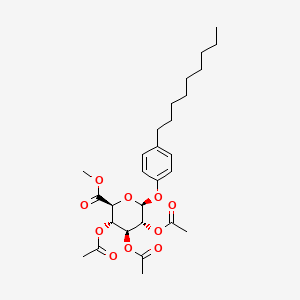
Monacolin L Acid Lithium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monacolin L Acid Lithium Salt is a derivative of Monacolin L, a compound produced by the fermentation of Monascus species. Monacolin L is a polyketide secondary metabolite known for its role in inhibiting cholesterol synthesis. The lithium salt form enhances its stability and solubility, making it more suitable for various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Monacolin L Acid Lithium Salt can be synthesized by converting Monacolin L lactone to its acid form, followed by neutralization with lithium hydroxide. The reaction typically involves dissolving Monacolin L lactone in a solvent like tetrahydrofuran (THF) and adding lithium hydroxide under controlled conditions .
Industrial Production Methods: Industrial production of Monacolin L involves the fermentation of Monascus species under optimized conditions. Factors such as initial moisture content, pH, inoculum size, and fermentation time are crucial for maximizing yield. Solid-state fermentation (SSF) is preferred over submerged fermentation (SmF) due to its higher efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Monacolin L Acid Lithium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of dihydromonacolin L to monacolin J by cytochrome P450 monooxygenase.
Reduction: Reduction reactions involving common reducing agents.
Substitution: Nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, oxygen, and cofactors.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Monacolin J.
Reduction: Reduced forms of Monacolin L derivatives.
Substitution: Substituted Monacolin L derivatives.
Applications De Recherche Scientifique
Monacolin L Acid Lithium Salt has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing various derivatives with potential pharmaceutical applications.
Biology: Studied for its role in inhibiting cholesterol synthesis and its effects on cellular pathways.
Medicine: Potential therapeutic agent for hypercholesterolemia and cardiovascular diseases.
Industry: Utilized in the production of functional foods and dietary supplements
Mécanisme D'action
Monacolin L Acid Lithium Salt exerts its effects by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGR), a key enzyme in the cholesterol biosynthesis pathway. This inhibition reduces the synthesis of cholesterol, leading to lower blood cholesterol levels. The compound interacts with the active site of HMGR, preventing the conversion of HMG-CoA to mevalonate .
Comparaison Avec Des Composés Similaires
Monacolin K (Lovastatin): Another polyketide secondary metabolite with similar cholesterol-lowering effects.
Compactin (Mevastatin): A structurally related compound with similar inhibitory effects on HMGR.
Uniqueness: Monacolin L Acid Lithium Salt is unique due to its specific structural features and enhanced stability in the lithium salt form. This makes it more suitable for certain applications compared to its analogs .
Propriétés
Formule moléculaire |
C19H30LiO4 |
|---|---|
Poids moléculaire |
329.4 g/mol |
InChI |
InChI=1S/C19H30O4.Li/c1-12-3-7-18-14(9-12)5-4-13(2)17(18)8-6-15(20)10-16(21)11-19(22)23;/h4-5,9,12-13,15-18,20-21H,3,6-8,10-11H2,1-2H3,(H,22,23);/t12-,13+,15-,16-,17+,18+;/m1./s1 |
Clé InChI |
QHKKKDDIHVSMIS-NCJNBGFMSA-N |
SMILES isomérique |
[Li].C[C@@H]1CC[C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@H](C[C@H](CC(=O)O)O)O |
SMILES canonique |
[Li].CC1CCC2C(C(C=CC2=C1)C)CCC(CC(CC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)

![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)

![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)



